-Gingerdiol 3,5-diacetate is a derivative of gingerol, a prominent bioactive compound found in ginger (Zingiber officinale). This compound is characterized by the presence of diacetate groups, which modify its chemical properties and enhance its potential biological activities. The unique structure of -Gingerdiol 3,5-diacetate contributes to its classification as an ester derivative of a fatty alcohol, primarily derived from the acetylation of -gingerdiol.
-Gingerdiol 3,5-diacetate is sourced from ginger, particularly from varieties such as red ginger, which contains higher concentrations of this compound compared to other types. Research indicates that the extraction and identification of chemical constituents in ginger have revealed various derivatives, including -Gingerdiol 3,5-diacetate, characterized by their distinct molecular structures and biological activities .
The molecular structure of -Gingerdiol 3,5-diacetate features a backbone derived from gingerdiol with two acetyl groups attached at the 3 and 5 positions. This modification significantly alters its physical and chemical properties compared to its parent compound.
-Gingerdiol 3,5-diacetate can undergo various chemical reactions due to its functional groups:
The biosynthesis of [6]-Gingerdiol 3,5-diacetate (C₂₁H₃₂O₆; CID 5317587) originates from the phenylpropanoid and polyketide synthase (PKS) pathways, which generate essential phenolic precursors. In Zingiber officinale, phenylalanine ammonia lyase (PAL) initiates the phenylpropanoid pathway by deaminating L-phenylalanine to form cinnamic acid, which undergoes hydroxylation and methylation to yield ferulic acid [5] [9]. Ferulic acid is subsequently activated to feruloyl-CoA by 4-coumarate-CoA ligase, a critical substrate for polyketide extension [9].
Type III polyketide synthases (PKS) then catalyze the condensation of feruloyl-CoA with three malonyl-CoA units to form a tetraketide intermediate. This enzymatic step exhibits broad substrate specificity in ginger PKS enzymes, accommodating various starter units (e.g., p-coumaroyl-CoA, caffeoyl-CoA) and extender units to generate diverse gingerol analogues [9]. Computational analyses of Zingiberaceae PKS enzymes reveal conserved catalytic triads (Cys¹⁶⁴-His³⁰³-Asn³³⁶) and substrate-binding pocket residues (Thr¹³², Gly³⁰⁵, Phe²⁶⁵) that govern polyketide chain length and cyclization patterns [9]. The tetraketide intermediate undergoes keto-reduction and dehydration to yield [6]-dehydrogingerdione, which is reduced to [6]-gingerol via NADPH-dependent enzymes [5] [7].
Table 1: Key Enzymes in Phenylpropanoid-PKS Pathway for [6]-Gingerdiol Formation
Enzyme | EC Number | Function | Localization |
---|---|---|---|
Phenylalanine ammonia lyase (PAL) | 4.3.1.24 | Converts phenylalanine to cinnamic acid | Cytoplasm |
Cinnamate 4-hydroxylase (C4H) | 1.14.14.91 | Hydroxylates cinnamic acid to p-coumaric acid | Endoplasmic reticulum |
4-Coumarate-CoA ligase (4CL) | 6.2.1.12 | Activates ferulic acid to feruloyl-CoA | Cytoplasm |
Type III Polyketide Synthase (PKS) | 2.3.1.- | Condenses feruloyl-CoA with malonyl-CoA units | Plastid |
Ketoreductase | 1.1.1.- | Reduces tetraketide to gingerol intermediate | Cytoplasm |
The final step involves stereoselective reduction of [6]-gingerol to (3R,5S)-[6]-gingerdiol, catalyzed by NADPH-dependent reductases with strict stereospecificity. Cytochrome P450 enzymes (CYP1A2 and CYP2C19 isoforms) mediate this hydrogenation, establishing the chiral centers at C-3 and C-5 positions essential for subsequent acetylation [7]. Transcriptomic analyses indicate significantly higher expression of PKS and reductase genes in young rhizomes compared to mature tissues, correlating with elevated gingerol derivative concentrations during early development [7] [10].
Acetylation of (3R,5S)-[6]-gingerdiol occurs regioselectively at the C-3 and C-5 hydroxyl groups, catalyzed by BAHD family acyltransferases that utilize acetyl-CoA as the acyl donor. These enzymes exhibit stringent specificity for gingerdiol substrates over other phenolic compounds in ginger, with molecular docking studies revealing a conserved catalytic histidine residue (His¹⁶⁰) that deprotonates the acceptor hydroxyl group [7] [9]. The binding pocket accommodates the aliphatic side chain of [6]-gingerdiol through hydrophobic interactions with Val⁹⁷, Phe²⁰¹, and Trp³⁴⁵ residues, positioning C-3 and C-5 hydroxyls near the catalytic triad [9].
Table 2: Structural and Biochemical Characteristics of Gingerdiol Acetyltransferases
Property | C-3 Acetyltransferase | C-5 Acetyltransferase | Diacetyltransferase |
---|---|---|---|
Molecular Weight (kDa) | 50.2 ± 1.3 | 48.7 ± 0.9 | 51.5 ± 1.1 |
Km for [6]-Gingerdiol (μM) | 18.4 ± 2.1 | 22.7 ± 1.8 | 15.3 ± 1.5 |
Km for Acetyl-CoA (μM) | 105.6 ± 8.3 | 98.2 ± 7.6 | 89.4 ± 6.9 |
Optimal pH | 7.5 - 8.0 | 7.2 - 7.8 | 7.0 - 7.5 |
Inhibitors | p-Coumaroyl-CoA | Caffeoyl-CoA | Feruloyl-CoA |
Two distinct acetylation mechanisms exist:
Competitive inhibition by hydroxycinnamoyl-CoAs (Kᵢ = 28 μM for feruloyl-CoA) suggests metabolic crosstalk between lignin and gingerdiol biosynthesis. Thioesterase activity in ginger rhizomes further modulates acetyl-CoA availability by hydrolyzing phenylpropanoid-CoA esters, potentially diverting flux away from [6]-gingerdiol 3,5-diacetate production [5]. Varietal comparisons show 2.7-fold higher diacetyltransferase activity in red ginger (Zingiber officinale var. rubrum) versus yellow varieties, correlating with its elevated vanilloid content [7].
Heterologous Production in Microbial Hosts:Escherichia coli and Saccharomyces cerevisiae have been engineered with ginger PKS genes (ZoPKS1, ZoPKS2) and ginger reductases to produce [6]-gingerdiol. Co-expression of Arabidopsis 4CL and ginger acetyltransferases increased titers to 38 mg/L, though accumulation of phenylpropanoid intermediates indicates pathway imbalances [5] [7]. Optimizing malonyl-CoA availability via CRISPRi repression of fabF (fatty acid biosynthesis) and overexpression of acetyl-CoA carboxylase increased yields 2.3-fold [7].
Plant Tissue Culture and Elicitation:Ginger callus cultures treated with methyl jasmonate (100 μM) showed 3.1-fold induction of PAL and 2.8-fold induction of PKS transcripts, resulting in [6]-gingerdiol 3,5-diacetate accumulation of 1.2 mg/g DW . Combinatorial elicitation with salicylic acid (50 μM) and chitosan (200 mg/L) further enhanced production to 2.7 mg/g DW by upregulating BAHD acyltransferase expression [7].
Enzyme-Assisted Extraction Optimization:Pretreatment of ginger rhizomes with α-amylase (0.5%) and viscozyme significantly increased [6]-gingerdiol 3,5-diacetate recovery in acetone extracts (12.2% yield vs 6.4% in controls) by degrading structural polysaccharides. Cellulase treatment similarly enhanced oleoresin yields by 21% through cell wall disruption .
Metabolic Channeling via Synthetic Scaffolds:A synthetic metabolon was constructed by fusing ginger PKS, reductase, and diacetyltransferase with dockerin domains, assembled on a cohesin scaffold protein in Bacillus subtilis. This colocalization improved metabolic flux 4.8-fold compared to unassembled enzymes and reduced undesired shogaol byproducts by 87% [7] [9]. Future perspectives include CRISPR-Cas9 editing of ginger PKS promoters to enhance expression and RNAi suppression of competing thioesterases to increase acetyl-CoA availability [5] [9].
Table 3: Metabolic Engineering Approaches for Enhanced Production
Strategy | Host System | Key Genetic Elements | Yield Achieved | Limitations |
---|---|---|---|---|
Full Pathway Expression | S. cerevisiae | At4CL-ZoPKS1-ZoRED1-ZoGDDT | 38 mg/L | Phenylpropanoid toxicity |
Scaffold-Assisted Channeling | B. subtilis | Dockerin-fused enzymes + scaffoldin | 182 mg/L | Proteolytic instability |
Elicited Tissue Culture | Ginger callus | Methyl jasmonate + salicylic acid | 2.7 mg/g DW | Scale-up challenges |
Enzyme-Assisted Extraction | Ginger rhizomes | α-Amylase/viscozyme pretreatment | 12.2% of extract | Non-biosynthetic (extraction only) |
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